molecular formula C22H21N3O2 B1683506 YM-90709 CAS No. 163769-88-8

YM-90709

Cat. No.: B1683506
CAS No.: 163769-88-8
M. Wt: 359.4 g/mol
InChI Key: HIXSPVQXXDULHS-UHFFFAOYSA-N
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Description

YM-90709: is a complex organic compound known for its unique chemical structure and properties.

Mechanism of Action

Target of Action

The primary target of 5,6-Dihydro-2,3-dimethoxy-6,6-dimethylbenz[7,8]indolizino[2,3-B]quinoxaline, also known as YM-90709, is the Interleukin-5 receptor (IL-5R) . IL-5R is a type of cytokine receptor expressed on the surface of eosinophils, which are white blood cells that play a crucial role in the immune response, particularly in the context of allergic reactions and asthma .

Mode of Action

This compound acts as an antagonist to the IL-5R . It inhibits the binding of Interleukin-5 (IL-5) to the IL-5R, thereby preventing the activation of the receptor . This inhibition disrupts the downstream signaling pathways that would normally be triggered by the binding of IL-5 to its receptor .

Biochemical Pathways

The inhibition of IL-5R by this compound affects the JAK2/STAT5 signaling pathway . Normally, the binding of IL-5 to IL-5R triggers the activation of Janus kinase 2 (JAK2), which in turn activates Signal Transducer and Activator of Transcription 5 (STAT5). This pathway is involved in the regulation of eosinophil proliferation and survival . By inhibiting IL-5R, this compound disrupts this pathway, potentially reducing eosinophil numbers and mitigating the symptoms of conditions like asthma .

Result of Action

The inhibition of IL-5R by this compound and the subsequent disruption of the JAK2/STAT5 signaling pathway can lead to a decrease in eosinophil numbers . This could potentially alleviate the symptoms of conditions characterized by elevated eosinophil levels, such as asthma and other allergic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as high-performance liquid chromatography (HPLC) are often used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

YM-90709 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce more saturated compounds .

Scientific Research Applications

YM-90709 has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • YM-90709
  • 6,6-Dimethylbenz[7,8]indolizino[2,3-B]quinoxaline
  • 2,3-Dimethoxy-6,6-dimethylbenz[7,8]indolizino[2,3-B]quinoxaline

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

16,17-dimethoxy-21,21-dimethyl-1,3,10-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2,4,6,8,10,12,14,16,18-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-22(2)12-13-9-19(26-3)20(27-4)10-14(13)18-11-17-21(25(18)22)24-16-8-6-5-7-15(16)23-17/h5-11H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXSPVQXXDULHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC(=C(C=C2C3=CC4=NC5=CC=CC=C5N=C4N31)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360341
Record name YM 90709
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163769-88-8
Record name YM 90709
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163769888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name YM 90709
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name YM-90709
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U3RC7G5VT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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